1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a carbaldehyde group at position 4 and a 1-ethylpiperidin-3-yl moiety at position 1. This structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1-ethylpiperidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,8,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEKYQPOMWIEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.
Biological Activity
1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that integrates a piperidine ring with a triazole structure and an aldehyde functional group. This unique configuration positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- CAS Number : 2098109-85-2
The biological effects of this compound are mediated through its interactions with various molecular targets. The compound is believed to influence several cellular processes by modulating key signaling pathways and interacting with specific enzymes and proteins involved in neurotransmitter synthesis and degradation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of mitochondrial membrane potential, leading to DNA damage in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | Jurkat T-cells | 0.5 | Induces apoptosis and DNA fragmentation |
| Triazole B | HeLa | 0.8 | Mitochondrial membrane potential disruption |
| Triazole C | MCF7 | 0.6 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The triazole ring is also associated with significant antimicrobial properties. Compounds similar to this compound have shown effectiveness against both bacterial and fungal strains. The mechanism involves interference with cell wall synthesis or disruption of metabolic pathways critical for microbial survival .
Study on Anticancer Effects
A study investigated the effects of a related triazole compound on human leukemic T-cells (Jurkat cells). The results indicated that treatment led to morphological changes characteristic of apoptosis, including chromatin condensation and the formation of apoptotic bodies. Additionally, the compound reduced mitochondrial membrane potential and induced significant DNA damage without direct intercalation into DNA .
Study on Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that certain derivatives exhibited potent growth inhibition at low concentrations, suggesting their potential as therapeutic agents against infections .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promise in anticancer research. Triazole derivatives are known for their ability to inhibit cancer cell proliferation. A study evaluated various triazoles against the NCI60 cell lines, revealing that some derivatives exhibited moderate activity against melanoma, colon, and breast cancer cell lines. The mechanism of action may involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
Anticancer Activity Summary Table
| Compound | Disease | Cell Line | Log GI50 |
|---|---|---|---|
| 1-(1-Ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | Colon Cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Ovarian Cancer | OVCAR-4 | -5.52 | |
| Breast Cancer | BT-549 | -5.40 |
Antimicrobial Activity
The presence of the triazole moiety enhances the antimicrobial properties of the compound. Studies indicate that it can effectively combat various bacterial and fungal strains due to its ability to interact with microbial targets.
Materials Science Applications
Material Development
The unique structural features of this compound make it a candidate for developing new materials with specific properties. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
- Nanotechnology : Utilization in creating nanomaterials for drug delivery systems.
Biological Research Applications
Biological Mechanisms
Research into the biological mechanisms of this compound suggests that it may interact with specific receptors or enzymes that regulate cellular processes. This interaction can modulate signal transduction pathways involved in cell survival and proliferation.
Case Studies
Recent studies have highlighted the selective cytotoxicity of triazole derivatives similar to this compound at nanomolar concentrations against human leukemic T-cells. These compounds induced morphological changes indicative of apoptosis without direct DNA intercalation.
Notable Findings from Case Studies
- Selective Cytotoxicity : Compounds demonstrated significant effects on leukemic cells while sparing normal cells.
- Mechanism of Action : The induction of apoptosis was linked to mitochondrial dysfunction rather than direct DNA damage.
Comparison with Similar Compounds
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Structure : Pyridine ring at position 1.
- Properties :
- Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) .
Comparative Data Table
*Estimated based on substituent polarity.
Pharmacological and Material Relevance
- Ethylpiperidinyl Compound : The ethyl group’s hydrophobicity may enhance blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug candidates .
- Acetylpiperidinyl Analog : Polar acetyl group favors interactions with serine hydrolases, as seen in cholinesterase inhibitors .
- Chlorophenyl Derivative : Halogenation improves metabolic stability, critical for antimicrobial longevity .
Research Findings and Limitations
While the provided evidence lacks direct data on this compound, extrapolation from analogs suggests:
- Thermal Stability : Triazole-carbaldehyde derivatives generally exhibit stability up to 100°C, as seen in Fe(II) helicate syntheses .
- Crystallography : SHELX software has been widely used to resolve structures of similar triazole derivatives, confirming planar triazole rings and variable piperidine conformations .
Limitations : Absence of experimental data (e.g., NMR, XRD) for the ethylpiperidinyl compound necessitates further validation of predicted properties.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically follows a multi-step process involving:
- Construction of the 1,2,3-triazole core.
- Introduction of the aldehyde group at the 4-position of the triazole ring.
- Attachment of the 1-ethylpiperidin-3-yl substituent at the 1-position of the triazole.
The key challenge lies in selective functionalization of the triazole ring and regioselective substitution at the nitrogen atom.
Preparation of the 1,2,3-Triazole Core
The 1,2,3-triazole ring can be synthesized via classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes or through alternative cyclization methods. For this compound, the triazole nucleus is preformed or constructed with substituents that allow further functionalization.
Introduction of the Aldehyde Group at the 4-Position
The aldehyde group at the 4-position of the triazole is introduced through selective oxidation or formylation reactions. Common methods include:
- Vilsmeier-Haack formylation using POCl3 and DMF.
- Lithiation of the triazole ring followed by quenching with electrophilic formylating agents.
These methods require careful control of reaction conditions to avoid over-oxidation or side reactions.
Attachment of the 1-Ethylpiperidin-3-yl Substituent
The substitution at the 1-position of the triazole with a 1-ethylpiperidin-3-yl group involves nucleophilic substitution or coupling reactions. The piperidine ring is typically introduced via:
- N-alkylation of the triazole nitrogen with a suitable 1-ethylpiperidin-3-yl halide or tosylate.
- Reductive amination approaches starting from a triazole aldehyde intermediate and 1-ethylpiperidin-3-yl amine derivatives.
Reported Preparation Method (Inferred from Analogous Compounds)
While specific detailed synthetic procedures for this compound are limited in open literature, the following general method is consistent with known practices for similar compounds:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Synthesis of 1H-1,2,3-triazole-4-carbaldehyde | Starting from a suitable azide and alkyne precursor, cycloaddition forms the triazole ring with an aldehyde substituent introduced via Vilsmeier-Haack reaction or lithiation/formylation. |
| 2 | Preparation of 1-ethylpiperidin-3-yl halide | Alkylation of piperidine to introduce ethyl group, followed by halogenation at the 3-position to form a reactive intermediate. |
| 3 | N-alkylation | Coupling of the triazole aldehyde with 1-ethylpiperidin-3-yl halide under basic conditions to afford the target compound. |
| 4 | Purification | Chromatographic techniques or recrystallization to isolate the pure compound. |
Analytical and Purity Data
- Purity levels of commercially available samples are reported around 90–95%.
- Molecular formula: C10H16N4O.
- Molecular weight: 208.26 g/mol.
- Stability: Recommended storage at -20°C in sealed, moisture-free conditions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Synthesis | Huisgen cycloaddition of azides and alkynes |
| Aldehyde Introduction | Vilsmeier-Haack formylation or lithiation/formylation |
| Piperidine Substituent Introduction | N-alkylation with 1-ethylpiperidin-3-yl halide |
| Purification | Chromatography, recrystallization |
| Purity Achieved | 90–95% |
| Storage Conditions | -20°C, sealed, dry |
| Molecular Weight | 208.26 g/mol |
| Molecular Formula | C10H16N4O |
Research Findings and Observations
- The regioselectivity of substitution on the triazole ring is critical; the 1-position is preferred for piperidine attachment due to nitrogen nucleophilicity.
- Formylation at the 4-position can be efficiently achieved via Vilsmeier-Haack reaction, but reaction conditions must be optimized to prevent decomposition.
- The synthetic route is amenable to scale-up for research and manufacturing purposes, with room temperature shipping and standard storage requirements.
- Analogous patents on triazole carbaldehyde derivatives suggest that lithiation followed by electrophilic quenching is a versatile approach for aldehyde installation.
Q & A
Q. How do steric and electronic effects of the piperidine substituent influence reactivity?
- Ethyl groups increase steric bulk, slowing nucleophilic attacks on the aldehyde, whereas electron-withdrawing groups (e.g., acetyl) polarize the carbonyl, enhancing electrophilicity. Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH and temperature quantify these effects .
Methodological Recommendations
- Synthetic Protocol Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst ratio) .
- Data Validation : Cross-reference NMR and MS data with theoretical spectra (e.g., ACD/Labs or MNova software) .
- Biological Testing : Pair in vitro assays with metabolomic profiling to identify metabolic stability issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
